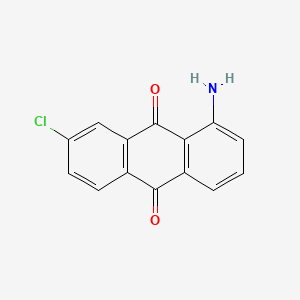
1-Amino-7-chloroanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-7-chloroanthracene-9,10-dione is an organic compound with the molecular formula C14H8ClNO2 It is a derivative of anthracene, characterized by the presence of an amino group at the first position and a chlorine atom at the seventh position on the anthracene ring, along with two ketone groups at the ninth and tenth positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-7-chloroanthracene-9,10-dione can be synthesized through several methods. One common approach involves the amidation of weak amines. For instance, the compound can be synthesized by coupling 1-aminoanthracene-9,10-dione with sterically hindered carboxylic acids using COMU as the coupling agent . This method is effective and straightforward, allowing for the synthesis of carboxamides derivatives.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis techniques. These methods often require precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-7-chloroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, leading to the formation of hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions include various substituted anthracene derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
1-Amino-7-chloroanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Mecanismo De Acción
The mechanism of action of 1-amino-7-chloroanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death. This property is particularly useful in the development of anticancer drugs. Additionally, the compound can inhibit certain enzymes, further contributing to its biological activity .
Comparación Con Compuestos Similares
1-Amino-7-chloroanthracene-9,10-dione can be compared with other similar compounds, such as:
- 1-Amino-4-chloroanthracene-9,10-dione
- 1-Amino-5-chloroanthracene-9,10-dione
- 1-Amino-8-chloroanthracene-9,10-dione
These compounds share a similar anthracene backbone but differ in the position of the chlorine atom. The unique positioning of the chlorine atom in this compound contributes to its distinct chemical and physical properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
6375-43-5 |
|---|---|
Fórmula molecular |
C14H8ClNO2 |
Peso molecular |
257.67 g/mol |
Nombre IUPAC |
1-amino-7-chloroanthracene-9,10-dione |
InChI |
InChI=1S/C14H8ClNO2/c15-7-4-5-8-10(6-7)14(18)12-9(13(8)17)2-1-3-11(12)16/h1-6H,16H2 |
Clave InChI |
GGJNMALYBXOQEF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5-methoxy-3-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B13129814.png)
![5-Amino-2-thioxo-2,3-dihydrooxazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13129817.png)
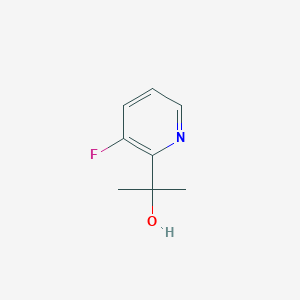

![6-Iodoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13129827.png)
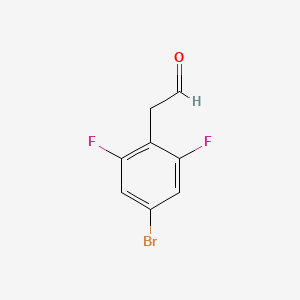


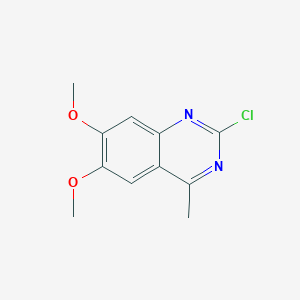


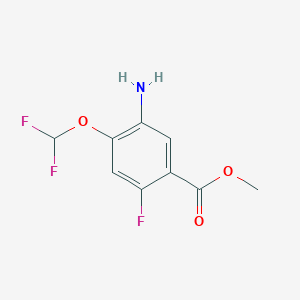
![benzyl N-[(2S)-1-[[(3S)-1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13129866.png)

